molecular formula C57H75N13O10S B1597321 D-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-MET-NH2 CAS No. 81039-85-2

D-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-MET-NH2

Cat. No.: B1597321
CAS No.: 81039-85-2
M. Wt: 1134.4 g/mol
InChI Key: HYFDLZDVAMNRAV-UYPBBLEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound D-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-MET-NH2 is a complex organic molecule. It is characterized by multiple amino acid residues and indole groups, making it a significant compound in biochemical research and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically starts with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. The indole groups are introduced via specific coupling reactions. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. SPPS allows for the stepwise addition of amino acids on a solid support, facilitating purification and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions include sulfoxides, sulfones, alcohols, and substituted amines, depending on the specific reaction conditions.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes.

    Medicine: Investigated for potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The indole groups play a crucial role in binding to these targets, while the amino acid residues facilitate specific interactions. The exact pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • **D-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-MET-NH2
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of amino acid residues and indole groups, which confer unique binding properties and biological activities. This makes it a valuable tool in biochemical research and pharmaceutical development.

Properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H75N13O10S/c1-32(2)26-44(54(77)64-40(50(60)73)23-25-81-3)67-56(79)47(29-35-31-63-39-17-10-8-15-37(35)39)70-55(78)45(27-33-12-5-4-6-13-33)68-57(80)46(28-34-30-62-38-16-9-7-14-36(34)38)69-53(76)43(20-22-49(59)72)66-52(75)42(19-21-48(58)71)65-51(74)41-18-11-24-61-41/h4-10,12-17,30-32,40-47,61-63H,11,18-29H2,1-3H3,(H2,58,71)(H2,59,72)(H2,60,73)(H,64,77)(H,65,74)(H,66,75)(H,67,79)(H,68,80)(H,69,76)(H,70,78)/t40-,41+,42-,43-,44-,45-,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFDLZDVAMNRAV-UYPBBLEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]6CCCN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H75N13O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1134.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81039-85-2
Record name Substance P (4-11), pro(4)-trp(7,9)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081039852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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